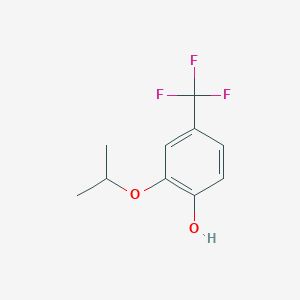

2-Isopropoxy-4-(trifluoromethyl)phenol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-Isopropoxy-4-(trifluoromethyl)phenol” is an organic compound with the molecular formula C10H11F3O2 . It has a molecular weight of 220.19 . This compound belongs to the class of organic compounds known as trifluoromethylbenzenes . These are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H11F3O2/c1-6(2)15-9-5-7(10(11,12)13)3-4-8(9)14/h3-6,14H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.It should be stored at a temperature between 2-8°C . The compound’s physical and chemical properties are influenced by its molecular structure, particularly the presence of the trifluoromethyl and isopropoxy groups.

科学的研究の応用

Site-Selective Metalation Reactions

The use of 2-Isopropoxy-4-(trifluoromethyl)phenol in site-selective metalation reactions has been documented, showcasing its potential in organic synthesis. For instance, O-Methoxymethyl (MOM) protected fluorophenols, including the 2- and 4-isomers of trifluoromethylphenols, exhibit selective reactivity when metalated and subsequently submitted to site-selective electrophilic substitution. This property facilitates the generation of diverse organic compounds, underlining the compound's importance in synthetic organic chemistry (Marzi et al., 2001).

Electrochemistry

The compound has been studied in the context of electrochemistry, specifically within ionic liquids. Research has shown that phenols, including derivatives of this compound, undergo oxidation processes in ionic liquids. This is significant for understanding the electrochemical behavior of phenolic compounds and for developing applications such as organic synthesis, sensors, and energy storage systems (Villagrán et al., 2006).

Organic Synthesis

The compound and its derivatives have been applied in the trifluoromethylation of phenol derivatives, demonstrating its utility in introducing trifluoromethyl groups into organic molecules. This reaction is crucial for the synthesis of compounds with potential medicinal and material applications, emphasizing the compound's role in facilitating complex organic transformations (Egami et al., 2015).

Material Science

In material science, the compound has contributed to the synthesis of novel materials, such as (trifluoromethyl)phenoxy-substituted phthalocyanines. These materials have shown high solubility in various solvents and unique electronic absorption properties, making them suitable for applications in photovoltaics, organic semiconductors, and dye-sensitized solar cells (Burat et al., 2012).

Advanced Polymer Development

Research on fluorinated polyimides incorporating derivatives of this compound has led to materials with exceptional optical transparency, low dielectric constants, and excellent thermal and mechanical properties. These materials are promising for use in electronics, aerospace, and as coatings due to their outstanding performance characteristics (Tao et al., 2009).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes .

将来の方向性

While specific future directions for “2-Isopropoxy-4-(trifluoromethyl)phenol” are not mentioned in the search results, it’s worth noting that many novel applications of trifluoromethylpyridines, which share some structural similarities with this compound, are expected to be discovered in the future . This suggests that “this compound” may also have potential for new applications in the future.

作用機序

Target of Action

It belongs to the class of organic compounds known as trifluoromethylbenzenes , which are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups . These compounds are often used in medicinal chemistry due to their ability to modulate the properties of bioactive molecules.

Mode of Action

Compounds in the trifluoromethylbenzenes class can interact with various biological targets, altering their function and leading to changes at the cellular level .

Biochemical Pathways

Trifluoromethylbenzenes are known to be involved in various biochemical processes due to their broad reactivity .

Result of Action

Trifluoromethylbenzenes can cause various changes at the molecular and cellular levels due to their interactions with different biological targets .

Action Environment

The action, efficacy, and stability of 2-Isopropoxy-4-(trifluoromethyl)phenol can be influenced by various environmental factors . These factors could include the pH of the environment, the presence of other compounds, temperature, and more.

特性

IUPAC Name |

2-propan-2-yloxy-4-(trifluoromethyl)phenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F3O2/c1-6(2)15-9-5-7(10(11,12)13)3-4-8(9)14/h3-6,14H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXYGKTPMFDLHPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=CC(=C1)C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。